Cas no 156925-83-6 (D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI))
![D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI) structure](https://www.kuujia.com/scimg/cas/156925-83-6x500.png)
156925-83-6 structure
Product name:D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI)
D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI)
- (2R)-3-[(hydroxy{[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]propane-1,2-diyl dihexadecanoate
- 1D-2-O-(1,2-O-Dipalmitoyl-sn-glycero-3-phospho)-chiro-inositol
- 1D-Chiro-gpi
- 1D-Chiro-PI
- 1L-2-O-(1,2-O-Dipalmitoyl-sn-glycero-3-phospho)-chiro-inositol
- 1L-Chiro-gpi
- 1L-Chiro-PI
- 2-O-(1,2-O-Dipalmitoyl-sn-glycero-3-phospho)inositol
- (2R)-3-((Hydroxy(((1S,2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl)oxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- DTXSID70935572
- 156925-83-6
- [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
- 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dihexadecanoate
-
- Inchi: InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)
- InChI Key: IBUKXRINTKQBRQ-UHFFFAOYSA-N
- SMILES: O(P(OCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)(O)=O)C1C(O)C(O)C(O)C(O)C1O
Computed Properties
- Exact Mass: 810.526
- Monoisotopic Mass: 810.526
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 55
- Rotatable Bond Count: 38
- Complexity: 985
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 210Ų
- XLogP3: 10.2
Experimental Properties
- Density: 1.14
- Boiling Point: 831.4°Cat760mmHg
- Flash Point: 456.6°C
- Refractive Index: 1.514
D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI) Related Literature
-
1. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
156925-83-6 (D-chiro-Inositol,2-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate], (R)- (9CI)) Related Products
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 2090550-16-4(Methyl 6-bromo-2-methyl-indazole-5-carboxylate)
- 2229541-97-1(2-(chloromethyl)-3-fluoro-3-methylbut-1-ene)
- 1256801-81-6(6-Isopropylnicotinimidamide)
- 2167942-26-7(1H-Pyrazole-5-acetic acid, α-amino-3-bromo-1-methyl-)
- 2228421-57-4(2-(1-amino-2-methoxypropan-2-yl)-6-ethoxyphenol)
- 105-04-4(1,2-Ethanediamine,N1,N1,N2-triethyl-)
- 923515-41-7(1-(1-benzofuran-2-carbonyl)-4-3-(4-chlorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 89583-92-6(Pyrido[4,3-d]pyrimidine,4-chloro-)
- 519186-55-1(N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester)
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

江苏科伦多食品配料有限公司
Gold Member
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
